Amitriptyline

Receptor binding affinity Tricyclic antidepressant Ki values

Procurement challenge: sourcing a validated TCA reference standard with defined receptor binding profiles for neuropathic pain or depression research, not interchangeable with analogues. Solution: Amitriptyline (CAS 50-48-6) - a tertiary amine TCA. • Balanced dual SERT/NET inhibition (Ki: 3.45/13.3 nM). Distinguishable from nortriptyline (NET-selective) & clomipramine (SERT-selective). • Cost-effective first-line for neuropathic pain protocols (~10× lower monthly cost vs. gabapentin). • Immediate global shipment from BenchChem.

Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
CAS No. 50-48-6; 549-18-8
Cat. No. B15606963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline
CAS50-48-6; 549-18-8
Molecular FormulaC20H23N
Molecular Weight277.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
InChIKeyKRMDCWKBEZIMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityfreely soluble in water
In water, 9.71 mg/L at 24 °C
4.50e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Amitriptyline Pharmacology and Class Positioning


Amitriptyline hydrochloride is a first-generation tricyclic antidepressant (TCA) with a dibenzocycloheptadiene structure [1]. It acts primarily by inhibiting the neuronal reuptake of serotonin and norepinephrine, while also exhibiting significant antagonist activity at histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors [2]. For analytical and formulation applications, amitriptyline hydrochloride is characterized by a melting point of 196–197 °C, a pKa of 9.4 at 25 °C, and an aqueous solubility of 9.7 mg/mL [3].

Dual SERT/NET inhibitor Serotonin and norepinephrine transporter research tool with balanced reuptake inhibition profile.
Polypharmacology probe High-affinity H1, muscarinic, α1 antagonist and sigma-1 binder; supports multi-target receptor studies.
Class comparator Tricyclic antidepressant reference compound for differentiation studies against nortriptyline, imipramine, doxepin.

Amitriptyline Differentiation from TCAs


The tricyclic antidepressant class exhibits pronounced pharmacologic heterogeneity; compounds with nearly identical core structures produce markedly different receptor binding profiles, adverse effect burdens, and pharmacokinetic behaviors [1]. For example, at equivalent noradrenergic reuptake inhibitor (NRI) doses, nortriptyline produces only one-tenth the antimuscarinic effect and one-fifteenth the sedative effect of amitriptyline, fundamentally altering the in vivo response profile [2]. Consequently, interchange without rigorous analytical qualification or clinical justification introduces unacceptable variability in research outcomes, analytical method validation, and formulation development. The quantitative evidence presented below establishes the specific, measurable differences that must inform scientific selection and procurement decisions.

Amitriptyline (target)
Balanced SERT/NET inhibition (SERT Ki 3.45 nM; NET Ki 13.3 nM).
Nortriptyline (substitute)
NET-selective (SERT Ki 161 nM; NET Ki 3.4 nM). Transporter profile shift may alter pathway response interpretation.
Selectivity context may not transfer; requires model-specific validation.
Amitriptyline (target)
Muscarinic Ki 13 nM (human parotid gland).
Imipramine (substitute)
Muscarinic Ki 102 nM; ~7.8× lower anticholinergic receptor engagement.
Anticholinergic endpoint context may differ substantially; cannot assume comparable tolerability readouts.
Amitriptyline (target)
H1 Ki 0.5–1.1 nM; sedative antihistamine component.
Doxepin (substitute)
H1 Ki 0.24 nM; 2–4× more potent H1 antagonism; maximal sedation profile.
Sedation endpoint ranking may shift; select based on intended model sedation requirement.

Amitriptyline Head-to-Head Comparisons


Anticholinergic Potency vs. Imipramine

Amitriptyline exhibits a distinct receptor binding profile that differentiates it from other tricyclic antidepressants. In head-to-head comparison with nortriptyline, amitriptyline demonstrates a Ki of 18 nM at muscarinic receptors versus 37 nM for nortriptyline, and a Ki of 1 nM at H1 receptors versus 6.3 nM for nortriptyline [1]. At an NRI-equivalent dose, amitriptyline possesses 10-fold greater antimuscarinic activity and 15-fold greater sedative (H1) activity than nortriptyline [2].

Muscarinic Affinity vs. Imipramine
Head-to-head
Amitriptyline Ki = 13 nM vs. Imipramine Ki = 102 nM (7.8× higher affinity)
Reported differential anticholinergic receptor engagement; supports endpoint review for tolerability studies.
Human parotid gland membrane assay; clinical tolerability correlation context-dependent.
Receptor binding affinity Tricyclic antidepressant Ki values Pharmacology

SERT/NET Selectivity vs. Nortriptyline

A systematic review of 186 randomized controlled trials demonstrated a statistically significant efficacy advantage for amitriptyline over alternative antidepressants. The overall standardized mean difference (SMD) in efficacy was 0.147 (95% CI 0.05-0.243), favoring amitriptyline [1]. A Cochrane review of 181 trials confirmed an odds ratio for response of 1.12 (95% CI 1.01-1.23) and a number needed to treat (NNT) of 50 for amitriptyline versus control antidepressants [2]. In inpatients, the NNT improved to 24 (OR 1.22, 95% CI 1.04-1.42) [2].

SERT/NET Selectivity vs. Nortriptyline
Cross-study comparable
Amitriptyline SERT Ki 3.45 nM, NET Ki 13.3 nM (ratio ~3.9); Nortriptyline SERT Ki 161 nM, NET Ki 3.4 nM (ratio ~0.02)
Reported transporter selectivity profile; guides research model selection for balanced vs. NET-selective reuptake inhibition.
Recombinant transporter assays; model-response transfer requires validation.
Clinical efficacy Meta-analysis Tricyclic antidepressant Depression

H1 Receptor Affinity vs. Doxepin

A 2025 stability-indicating RP-HPLC method established quantitation ranges for amitriptyline hydrochloride and its associated impurities. The method achieved an assay linearity range of 255.49–766.48 μg/mL for amitriptyline HCl, and impurity quantitation ranges of 0.12–1.67 μg/mL for amitriptyline and 0.12–1.68 μg/mL for the active metabolite nortriptyline [1]. A 2022 stability-indicating method reported quantitation limits of 0.25–3.0 μg/mL (r² > 0.999) and recoveries of 87.9–107.6% for amitriptyline and its four known organic impurities [2].

H1 Antagonism vs. Doxepin
Head-to-head
Doxepin Ki 0.24 nM vs. Amitriptyline Ki 0.5–1.1 nM (2–4× difference)
Reported antihistamine activity ranking; may inform sedation endpoint interpretation.
Neuroblastoma cell assay; human brain homogenate data consistent.
Analytical chemistry HPLC Impurity profiling Pharmaceutical analysis

Sigma-1 Receptor Engagement

Extemporaneously prepared oral suspensions of amitriptyline hydrochloride (20 mg/mL) demonstrated ≥95% drug concentration retention for 91 days when formulated in OraPlus/OraSweet vehicle and stored at both 4 °C and 25 °C in plastic prescription bottles [1]. In contrast, suspensions prepared in 1% methylcellulose:simple syrup vehicle retained ≥95% concentration for only 42 days at 4 °C and 28 days at 25 °C [1]. An earlier study of an aqueous formulation containing edetate disodium showed stability for at least 37 days at room temperature in amber glass bottles, compared to only 21 days for the formulation without the stabilizer [2].

Sigma-1 Receptor Engagement
Class-level inference
Ki = 287 nM; functional agonist activity in macrophage Ca²⁺ assays.
Reported sigma-1 pathway response context; orthogonal mechanism to monoamine reuptake.
Nortriptyline sigma-1 binding uncertain; limited source data; requires independent confirmation.
Pharmaceutical formulation Stability study Oral liquid dosage Extemporaneous compounding

Cost-Effectiveness in Neuropathic Pain

Amitriptyline exhibits a distinct pharmacokinetic profile among tricyclic antidepressants. The plasma elimination half-life of amitriptyline is 31–46 hours, compared to 9–24 hours for imipramine and 8–24 hours for doxepin [1]. Notably, amitriptyline is demethylated primarily by CYP2C19 to its active metabolite nortriptyline, which itself has an extended half-life of 18–44 hours (range 16–80 hours), producing a combined therapeutic window for the parent-metabolite pair of 80–200 ng/mL [2]. In contrast, imipramine is metabolized to desipramine (half-life 12–24 hours) and doxepin to desmethyldoxepin [1].

Cost-Effectiveness in Neuropathic Pain
Method context
Amitriptyline ~$13.60/month vs. Gabapentin ~$132.00/month; pregabalin comparison also favorable.
Supports budget-impact modeling in neuropathic pain research; model-dependent context.
2006 USD; third-party payor perspective; clinical translation requires endpoint validation.
Pharmacokinetics Half-life Tricyclic antidepressant Drug metabolism

Amitriptyline Procurement and Research Applications


First-Line Neuropathic Pain

Based on Ki values of 18 nM at muscarinic receptors and 1 nM at H1 receptors, amitriptyline is indicated for in vivo and in vitro studies where robust anticholinergic and sedative effects are required as experimental variables or controls [1]. The 10-fold greater antimuscarinic activity relative to nortriptyline at equivalent NRI doses [2] makes amitriptyline the preferred tricyclic when studying cholinergic system interactions.

Balanced 5-HT/NE Depression Studies

Validated RP-HPLC methods for amitriptyline HCl and its impurities (A, B, C, D, F, G) are established with quantitation ranges of 0.12–1.67 μg/mL for the parent compound and 0.12–1.68 μg/mL for nortriptyline [3]. Amitriptyline HCl serves as an excellent system suitability standard for developing and validating new analytical methods targeting tricyclic antidepressants, as its impurity profile is well-characterized and pharmacopoeial reference standards are widely available.

Polypharmacology Reference Compound

When formulated in OraPlus/OraSweet vehicle, amitriptyline hydrochloride 20 mg/mL oral suspension retains ≥95% potency for 91 days at both refrigerated (4 °C) and room temperature (25 °C) conditions [4]. This established 91-day stability window supports extemporaneous compounding for research protocols, pediatric dosing, and clinical trials requiring liquid dosage forms with predictable shelf-life.

Geriatric and Anticholinergic-Sensitive Populations

Amitriptyline is a well-characterized substrate of CYP2C19 (primary demethylation to nortriptyline) and CYP2D6 (secondary metabolism), with established genotype-guided dosing recommendations from the Clinical Pharmacogenetics Implementation Consortium [5]. The extended half-life (31–46 hours) and active metabolite profile [6] make amitriptyline a model compound for investigating polymorphic drug metabolism and drug-drug interactions in preclinical and clinical pharmacology studies.

Application
Selection Property
Validation Focus
Neuropathic pain research models
Cost-context analysis for research procurement
Budget-impact model validation vs. gabapentinoid comparators
Dual 5-HT/NE reuptake inhibition studies
Transporter selectivity profile
Balanced SERT/NET pathway-response in depression models
Multi-target pharmacology research tool
Polypharmacology reference profile
Receptor binding validation across H1, muscarinic, α1, sigma-1
Anticholinergic burden assessment in aging models
Muscarinic affinity ranking
Tolerability endpoint monitoring in geriatric research populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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